

Spectroscopic Characterization of 5-Bromo-3-nitrobenzene-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-3-nitrobenzene-1,2-diamine

Cat. No.: B1520160

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **5-bromo-3-nitrobenzene-1,2-diamine** (CAS No. 84752-20-5), a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development and materials science. It offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely available in public databases, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust, predictive, and interpretative framework for its characterization.

Introduction: Significance of 5-Bromo-3-nitrobenzene-1,2-diamine

5-Bromo-3-nitrobenzene-1,2-diamine is a substituted aromatic diamine with a unique substitution pattern that makes it a valuable precursor in the synthesis of various heterocyclic compounds, including benzimidazoles, quinoxalines, and other fused-ring systems. The presence of amino, nitro, and bromo functional groups provides multiple reaction sites for further chemical transformations. Accurate spectroscopic characterization is paramount for verifying the identity and purity of this compound, ensuring the reliability of subsequent synthetic steps.

This guide will delve into the expected spectroscopic signatures of **5-bromo-3-nitrobenzene-1,2-diamine**, providing a detailed interpretation of its ^1H NMR, ^{13}C NMR, IR, and MS data.

Molecular Structure and Spectroscopic Overview

The molecular structure of **5-bromo-3-nitrobenzene-1,2-diamine** is foundational to understanding its spectroscopic properties. The arrangement of substituents on the benzene ring dictates the electronic environment of each atom, which in turn governs the signals observed in various spectroscopic techniques.

Figure 1. Molecular structure of **5-Bromo-3-nitrobenzene-1,2-diamine** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR spectra of **5-bromo-3-nitrobenzene-1,2-diamine** are discussed below.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating amino groups.

Table 1: Predicted ^1H NMR Chemical Shifts and Coupling Constants

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-4	7.20 - 7.40	d	JH4-H6 = ~2.0	Located ortho to the strongly electron-withdrawing nitro group, leading to a downfield shift. Coupled to H-6.
H-6	6.80 - 7.00	d	JH6-H4 = ~2.0	Positioned between two electron-donating amino groups, resulting in an upfield shift. Coupled to H-4.
NH ₂ (at C-1)	5.00 - 5.50	br s	-	Broad signal due to quadrupolar relaxation and potential hydrogen exchange.
NH ₂ (at C-2)	5.50 - 6.00	br s	-	May appear at a slightly different chemical shift than the other NH ₂ group due to the different neighboring groups.

Expert Interpretation: The presence of two distinct doublets in the aromatic region, each with a small coupling constant, is a key indicator of a 1,2,3,5-tetrasubstituted benzene ring. The broad

singlets for the amine protons are also characteristic. The exact chemical shifts can be influenced by the solvent used. For instance, in a hydrogen-bonding solvent like DMSO-d₆, the amine proton signals would be expected to shift further downfield and may exhibit sharper signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low symmetry of the molecule, six distinct signals are expected for the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C-1	140 - 145	Attached to an amino group, shifted downfield.
C-2	135 - 140	Attached to an amino group, shifted downfield.
C-3	148 - 152	Attached to the strongly electron-withdrawing nitro group, resulting in a significant downfield shift.
C-4	115 - 120	This carbon is ortho to the nitro group and is expected to be shifted downfield.
C-5	110 - 115	Attached to the bromine atom, its chemical shift is influenced by the heavy atom effect.
C-6	120 - 125	This carbon is situated between two amino groups and is expected to be shielded.

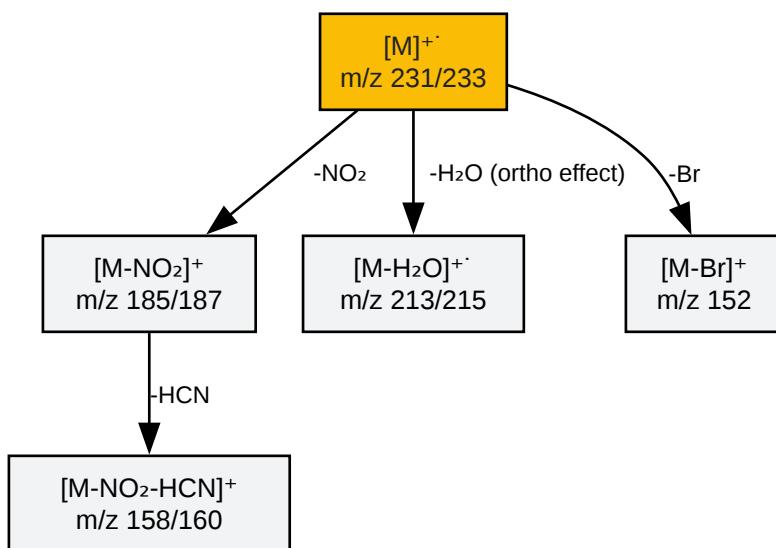
Expert Interpretation: The carbon atom attached to the nitro group (C-3) is expected to be the most downfield signal in the spectrum. The carbon bearing the bromine atom (C-5) will also have a characteristic chemical shift. The relative intensities of the signals can also be informative; quaternary carbons (C-1, C-2, C-3, and C-5) will typically show weaker signals compared to the protonated carbons (C-4 and C-6).[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-bromo-3-nitrobenzene-1,2-diamine** is expected to show characteristic absorption bands for the N-H, N-O, and C-Br bonds, as well as for the aromatic ring.

Table 3: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Vibration Mode
N-H (Amine)	3300 - 3500	Medium-Strong	Symmetric and asymmetric stretching
C-H (Aromatic)	3000 - 3100	Medium	Stretching
N-O (Nitro)	1500 - 1550 and 1300 - 1350	Strong	Asymmetric and symmetric stretching
C=C (Aromatic)	1450 - 1600	Medium	Ring stretching
C-N (Amine)	1250 - 1350	Medium	Stretching
C-Br	500 - 600	Medium-Strong	Stretching


Expert Interpretation: The two strong absorption bands for the nitro group are highly characteristic and a key diagnostic feature in the IR spectrum. The presence of two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region is indicative of a primary amine. The position of the C-Br stretching vibration is in the fingerprint region and can sometimes be difficult to assign definitively without comparative analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-bromo-3-nitrobenzene-1,2-diamine**, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom.

Experimental Data: Liquid chromatography-mass spectrometry (LCMS) analysis has shown molecular ion peaks at m/z 230 and 232 ($[M+H]^+$).^[2] This observation is consistent with the molecular formula $C_6H_6BrN_3O_2$ (MW: 232.04) and the natural isotopic abundance of bromine (^{79}Br and ^{81}Br are present in an approximate 1:1 ratio).^[3]

Predicted Fragmentation Pattern:

[Click to download full resolution via product page](#)

Figure 2. Predicted major fragmentation pathways for **5-bromo-3-nitrobenzene-1,2-diamine**.

Expert Interpretation: The most prominent feature in the mass spectrum will be the pair of molecular ion peaks of nearly equal intensity, separated by two mass units. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO_2 (46 Da).^[4] The presence of adjacent amino and nitro groups can also lead to the loss of water (18 Da) through an ortho effect. The loss of the bromine radical is another expected fragmentation pathway.

Experimental Protocols

While specific experimental data for **5-bromo-3-nitrobenzene-1,2-diamine** is not readily available in public repositories, the following are general protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or acetone- d_6) in an NMR tube.
- ^1H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum.

IR Spectroscopy

- Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

- Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.
- Ionization: Electron ionization (EI) is commonly used for GC-MS, while electrospray ionization (ESI) is typical for LC-MS.
- Analysis: The mass-to-charge ratio of the ions is measured using a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

This technical guide has provided a detailed predictive and interpretative analysis of the key spectroscopic data for **5-bromo-3-nitrobenzene-1,2-diamine**. The expected ¹H NMR, ¹³C NMR, IR, and MS spectra have been discussed, with a focus on the characteristic features arising from the compound's unique molecular structure. This information serves as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Bromo-3-nitrobenzene-1,2-diamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1520160#spectroscopic-data-for-5-bromo-3-nitrobenzene-1-2-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com